molecular formula C18H17ClN2O5S2 B2504135 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS No. 339105-27-0

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B2504135
CAS No.: 339105-27-0
M. Wt: 440.91
InChI Key: OCMDYTQNUKBENO-UHFFFAOYSA-N
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Description

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O5S2 and its molecular weight is 440.91. The purity is usually 95%.
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Scientific Research Applications

Mechanistic Insights and Chemical Transformations

  • Understanding Acidolysis Mechanisms: Yokoyama (2015) delved into the acidolysis of lignin model compounds, revealing distinctive reaction pathways and mechanisms for different types of model compounds. This research contributes to our understanding of chemical transformations in lignin-derived compounds, potentially applicable to the compound due to structural similarities in the use of sulfonamide and methoxy groups (Yokoyama, 2015).

Pharmaceutical Impurities and Synthesis

  • Novel Synthesis and Impurities in Pharmaceuticals: Saini et al. (2019) discussed the novel methods of synthesizing pharmaceuticals and the significance of understanding pharmaceutical impurities, emphasizing the importance of purity in pharmaceutical compounds and the complexity of synthesizing compounds with specific functional groups like methoxy or sulfonamide (Saini et al., 2019).

Understanding Chemical Structures and Reactivity

  • Synthesis and Applications of Heterocycles: The work of Petrov and Androsov (2013) highlights the synthetic potential and utility of heterocyclic compounds, which is relevant for understanding the reactivity and potential applications of complex molecules like 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide, given its structural complexity and the presence of a thiazole ring (Petrov & Androsov, 2013).

Future Directions

Thiazoles have been the subject of much research due to their wide range of biological activities and their presence in many biologically active compounds. Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in medicine and other fields .

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S2/c1-24-16-8-3-12(9-17(16)25-2)21-28(22,23)15-6-4-13(5-7-15)26-11-14-10-20-18(19)27-14/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMDYTQNUKBENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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